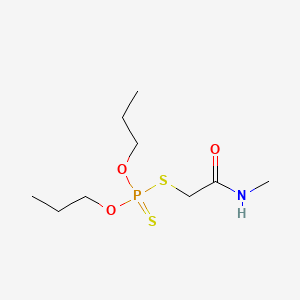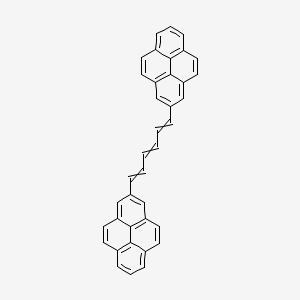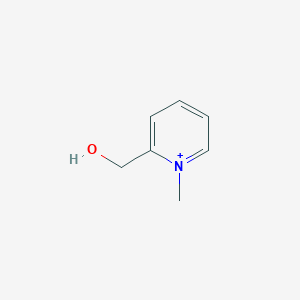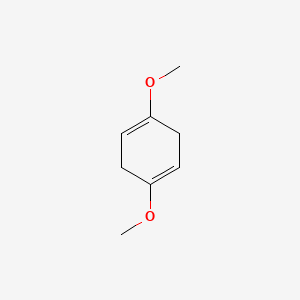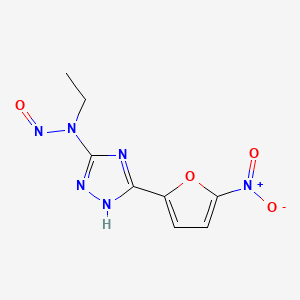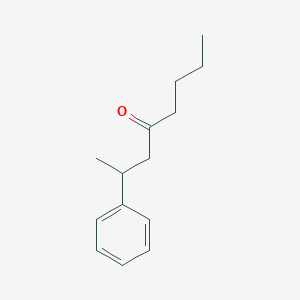
2-Phenyloctan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyloctan-4-one: is an organic compound characterized by a phenyl group attached to an octanone backbone. This compound is part of the ketone family, which is known for its distinctive carbonyl group (C=O) bonded to two hydrocarbon groups. The presence of the phenyl group adds aromatic properties to the compound, making it a subject of interest in various chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyloctan-4-one can be achieved through several methods, including:
Friedel-Crafts Acylation: This method involves the acylation of benzene with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to yield this compound.
Grignard Reaction: Another approach involves the reaction of phenylmagnesium bromide with octan-4-one. This reaction requires anhydrous ether as a solvent and proceeds under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the optimization of the above methods to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices to achieve industrial-scale production.
化学反応の分析
Types of Reactions
2-Phenyloctan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Nitration with HNO₃ and H₂SO₄, sulfonation with H₂SO₄, halogenation with Br₂ or Cl₂ in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-Phenyloctanoic acid.
Reduction: Formation of 2-Phenyloctanol.
Substitution: Formation of nitro, sulfo, or halogenated derivatives of this compound.
科学的研究の応用
2-Phenyloctan-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as a chemical intermediate in the manufacture of various industrial products.
作用機序
The mechanism of action of 2-Phenyloctan-4-one involves its interaction with specific molecular targets and pathways. The carbonyl group (C=O) in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
類似化合物との比較
2-Phenyloctan-4-one can be compared with other similar compounds such as:
Phenylacetone: Similar in structure but with a shorter carbon chain. Phenylacetone is used in the synthesis of amphetamines.
2-Phenylbutan-2-one: Another ketone with a shorter carbon chain, used in the synthesis of various organic compounds.
2-Phenylhexan-4-one: Similar structure with a different carbon chain length, used in fragrance and flavor industries.
The uniqueness of this compound lies in its specific carbon chain length and the presence of the phenyl group, which imparts distinct chemical and physical properties, making it valuable in various applications.
特性
CAS番号 |
51134-69-1 |
|---|---|
分子式 |
C14H20O |
分子量 |
204.31 g/mol |
IUPAC名 |
2-phenyloctan-4-one |
InChI |
InChI=1S/C14H20O/c1-3-4-10-14(15)11-12(2)13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3 |
InChIキー |
VWXKJZHOMJUMOA-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)CC(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



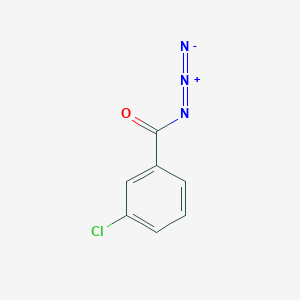
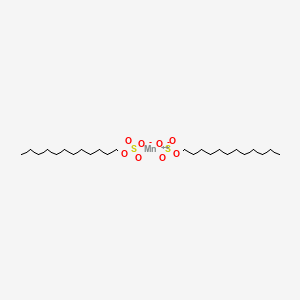
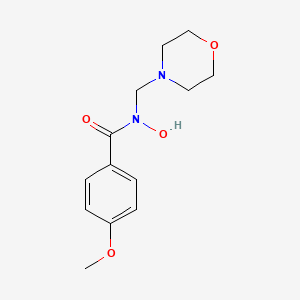
![3-Benzyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670100.png)
